

2-Thiazolesulfonyl Chloride: A Versatile Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Thiazolesulfonyl chloride

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolesulfonyl chloride is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of biologically active compounds.^[1] Its utility lies in the facile reaction of the sulfonyl chloride group with primary and secondary amines to form stable sulfonamide linkages. The resulting 2-thiazolesulfonamide scaffold is a privileged structure found in numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.^{[2][3]} This document provides detailed application notes and experimental protocols for utilizing **2-thiazolesulfonyl chloride** in the synthesis of medicinally relevant molecules.

Key Applications in Medicinal Chemistry

Derivatives of **2-thiazolesulfonyl chloride** have shown significant promise in several therapeutic areas:

- **Anticancer Activity:** 2-Thiazolesulfonamides have been investigated as cytotoxic agents against various cancer cell lines. The thiazole ring can act as a scaffold to orient substituents that interact with key biological targets in cancer cells.^{[4][5]}

- **Enzyme Inhibition:** This class of compounds has demonstrated potent inhibitory activity against various enzymes, including carbonic anhydrases and α -glucosidase.[6][7][8]
 - **Carbonic Anhydrase (CA) Inhibition:** Sulfonamides are a well-established class of CA inhibitors.[9] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[6]
 - **α -Glucosidase Inhibition:** Inhibition of α -glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.[7]
- **Antioxidant Activity:** Certain 2-thiazolesulfonamide derivatives have exhibited significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. [10]
- **Antimicrobial Activity:** The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs.[11] Thiazole-containing sulfonamides have been explored for their potential as antibacterial and antifungal agents.[12]

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various N-substituted-2-thiazolesulfonamides.

Table 1: Anticancer Activity of 2-Thiazolesulfonamide Derivatives

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
M5 (silver complex)	MCF-7 (Breast)	Not specified as exact value, but noted for potent activity	[4]
2a	MDA-MB-231 (Breast)	Comparable to cisplatin	[5]
2e	MDA-MB-231 (Breast)	Comparable to cisplatin	[5]
2f	MDA-MB-231 (Breast)	Comparable to cisplatin	[5]
2h	MDA-MB-231 (Breast)	Comparable to cisplatin	[5]
2i	MDA-MB-231 (Breast)	Comparable to cisplatin	[5]
2a	HeLa (Cervical)	Comparable to cisplatin	[5]
2e	HeLa (Cervical)	Comparable to cisplatin	[5]
2f	HeLa (Cervical)	Comparable to cisplatin	[5]
2h	HeLa (Cervical)	Comparable to cisplatin	[5]
2i	HeLa (Cervical)	Comparable to cisplatin	[5]

Table 2: Enzyme Inhibitory Activity of 2-Thiazolesulfonamide Derivatives

Compound ID	Enzyme	IC ₅₀ / K _i (nM)	Reference
W24	α-Glucosidase	IC ₅₀ : 53,000	[8]
Acarbose (Reference)	α-Glucosidase	IC ₅₀ : 228,300	[8]
Various derivatives	Carbonic Anhydrase I	K _i : 24 - 324	[13]
Various derivatives	Carbonic Anhydrase II	K _i : 6 - 185	[13]
Various derivatives	Carbonic Anhydrase XII	K _i : 1.5 - 144	[13]
5-amino-1,3,4-thiadiazole-2-sulfonamide	Fungal β-CA (CAS2)	K _i : 48.1 - 92.5	[14]

Table 3: Antioxidant Activity of 2-Thiazolesulfonamide Derivatives

Compound ID	Assay	% Scavenging / IC ₅₀ (μM)	Reference
Compound 8 (p-Cl)	DPPH	90.09%	[10]
Compound 8 (p-Cl)	SOD	99.02% / IC ₅₀ : 188.27	[10]
Compound 10 (m-NO ₂)	DPPH	70.29%	[10]
Compound 10 (m-NO ₂)	SOD	92.05% / IC ₅₀ : 362.67	[10]
Compound 6 (p-NO ₂)	SOD	64.14% / IC ₅₀ : 591.88	[10]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-thiazolesulfonamides

This protocol describes a general method for the synthesis of N-substituted-2-thiazolesulfonamides via the reaction of **2-thiazolesulfonyl chloride** with a primary or

secondary amine.

Materials:

- **2-Thiazolesulfonyl chloride** (1.0 eq)
- Primary or secondary amine (1.0 - 1.2 eq)
- Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
- **Base Addition:** Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
- **Sulfonyl Chloride Addition:** Dissolve **2-thiazolesulfonyl chloride** (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Workup:** Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of synthesized compounds.^[10]

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
- Test compound solutions at various concentrations in methanol or DMSO
- Methanol (as blank)
- α-Tocopherol or Ascorbic acid (as positive control)
- 96-well microplate
- Microplate reader

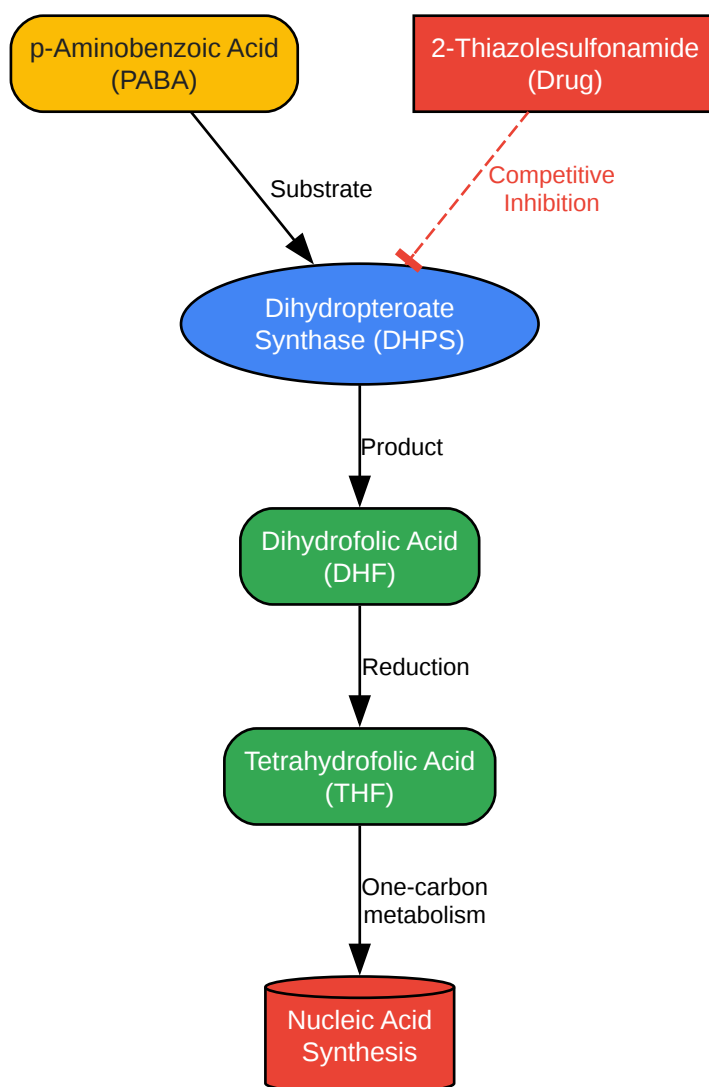
Procedure:

- **Preparation:** In a 96-well plate, add 100 µL of the test compound solution to each well. For the blank, add 100 µL of methanol. For the positive control, add 100 µL of the standard antioxidant solution.
- **Initiation:** Add 100 µL of the DPPH solution to each well.

- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the DPPH solution without the test compound, and A_{sample} is the absorbance of the DPPH solution with the test compound.
- IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

Synthetic Workflow for 2-Thiazolesulfonamides`dot Signaling Pathway: Inhibition of Folic Acid Synthesis by Sulfonamides



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Caption: Mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase.

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